molecular formula C33H34F3NO13S B12752797 Acetic acid, ((2-(1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-((2,3,6-trideoxy-3-((trifluoroacetyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-2-naphthacenyl)-2-oxoethyl)thio)-, ethyl ester, (2S-cis)- CAS No. 83291-71-8

Acetic acid, ((2-(1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-((2,3,6-trideoxy-3-((trifluoroacetyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-2-naphthacenyl)-2-oxoethyl)thio)-, ethyl ester, (2S-cis)-

Cat. No.: B12752797
CAS No.: 83291-71-8
M. Wt: 741.7 g/mol
InChI Key: RODYKXGVHHJAIW-XTWRJALVSA-N
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Description

Acetic acid, ((2-(1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-((2,3,6-trideoxy-3-((trifluoroacetyl)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-2-naphthacenyl)-2-oxoethyl)thio)-, ethyl ester, (2S-cis)- is a complex organic compound with a multifaceted structure This compound is characterized by its intricate molecular arrangement, which includes multiple hydroxyl groups, methoxy groups, and a naphthacene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation and reduction reactions, and the formation of ester bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy and trifluoroacetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions often require specific solvents and temperature control to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other complex organic molecules with multiple functional groups and a naphthacene core. Examples include:

    Doxorubicin: A well-known anticancer drug with a similar naphthacene structure.

    Tetracycline: An antibiotic with a related molecular framework.

Uniqueness

What sets this compound apart is its unique combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties. Its trifluoroacetyl group, in particular, may impart unique reactivity and interactions compared to other similar compounds.

Properties

CAS No.

83291-71-8

Molecular Formula

C33H34F3NO13S

Molecular Weight

741.7 g/mol

IUPAC Name

ethyl 2-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl]sulfanylacetate

InChI

InChI=1S/C33H34F3NO13S/c1-4-48-20(39)12-51-11-19(38)32(46)9-15-23(18(10-32)50-21-8-16(26(40)13(2)49-21)37-31(45)33(34,35)36)30(44)25-24(28(15)42)27(41)14-6-5-7-17(47-3)22(14)29(25)43/h5-7,13,16,18,21,26,40,42,44,46H,4,8-12H2,1-3H3,(H,37,45)/t13-,16-,18-,21-,26+,32-/m0/s1

InChI Key

RODYKXGVHHJAIW-XTWRJALVSA-N

Isomeric SMILES

CCOC(=O)CSCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O

Canonical SMILES

CCOC(=O)CSCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Origin of Product

United States

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